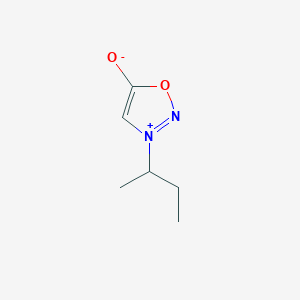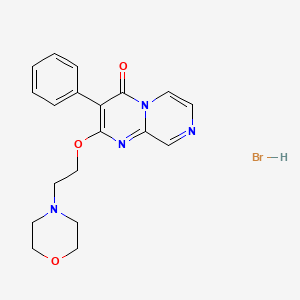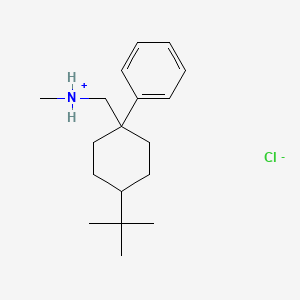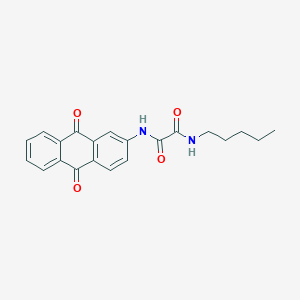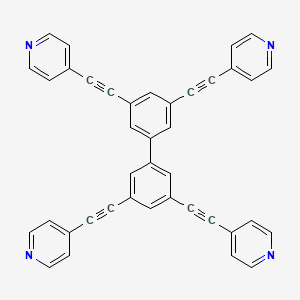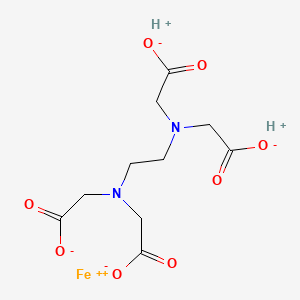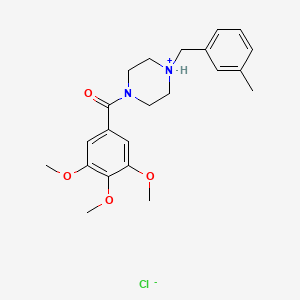
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is a chemical compound with the molecular formula C13H7Cl3NO4 It is known for its complex structure, which includes a phenol group substituted with nitro and chloro groups, and a phenylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate typically involves the nitration and chlorination of phenol, followed by the introduction of the phenylcarbamate group. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Chlorination: The nitrated phenol is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chloro groups at the 3, 4, and 6 positions.
Carbamate Formation: The chlorinated nitrophenol is reacted with phenyl isocyanate to form the phenylcarbamate group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The phenylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-amino-3,4,6-trichlorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: Phenol, 2-nitro-3,4,6-trichloro- and phenylcarbamic acid.
科学的研究の応用
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
作用機序
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate involves its interaction with biological molecules. The nitro and chloro groups can participate in redox reactions and form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenylcarbamate group may also interact with specific receptors or enzymes, modulating their function.
類似化合物との比較
Similar Compounds
Phenol, 2,4,6-trichloro-: Similar structure but lacks the nitro and phenylcarbamate groups.
Phenol, 2-nitro-4,6-dichloro-: Similar structure but with fewer chloro groups.
Phenol, 2-nitro-3,4,6-trichloro-: Lacks the phenylcarbamate group.
Uniqueness
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is unique due to the presence of both nitro and phenylcarbamate groups, which confer distinct chemical and biological properties
特性
CAS番号 |
14572-56-6 |
|---|---|
分子式 |
C13H7Cl3N2O4 |
分子量 |
361.6 g/mol |
IUPAC名 |
(3,4,6-trichloro-2-nitrophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H7Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h1-6H,(H,17,19) |
InChIキー |
JHRWACNGISVENE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

